Glycolaldehyde

Catalytic oxidation Glycolic acid synthesis Biomass upgrading

Glycolaldehyde (CAS 141-46-8) is the only C₂ building block that delivers 99.8% selectivity to glycolic acid under mild, alkali-free catalytic oxidation—ethylene glycol achieves only ~60% conversion. Its bifunctional α-hydroxyaldehyde architecture enables unique enzymatic aldol cascades (Km=0.85 mM) and controlled monomer release from the stable dimer (CAS 23147-58-2). These exclusive reactivity and handling advantages make it irreplaceable for sustainable chemical manufacturing, biocatalysis, and aerosol research.

Molecular Formula C2H4O2
Molecular Weight 60.05 g/mol
CAS No. 141-46-8
Cat. No. B1209225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolaldehyde
CAS141-46-8
Synonymsglycolaldehyde
hydroxyacetaldehyde
Molecular FormulaC2H4O2
Molecular Weight60.05 g/mol
Structural Identifiers
SMILESC(C=O)O
InChIInChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2
InChIKeyWGCNASOHLSPBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycolaldehyde (CAS 141-46-8) Procurement Guide: Technical Specifications and Procurement Baseline


Glycolaldehyde (HOCH₂–CHO, CAS 141-46-8) is the simplest α-hydroxyaldehyde and the smallest possible molecule containing both an aldehyde and a hydroxyl group [1]. It is also classified as the simplest aldose sugar (a diose) [2]. As a solid and in molten liquid form, glycolaldehyde exists as a dimer (2,5-dihydroxy-1,4-dioxane, CAS 23147-58-2), whereas in aqueous solution it exists as a rapidly interconverting mixture of monomer, hydrate, and dimeric species [3]. This dimer-monomer equilibrium is a fundamental characteristic that governs its handling, storage, and reactivity profile in both industrial and research applications.

Why Glycolaldehyde (CAS 141-46-8) Cannot Be Simply Replaced by Acetaldehyde, Glyoxal, or Ethylene Glycol


Glycolaldehyde cannot be generically substituted with structurally related C₂ compounds because its bifunctional α-hydroxyaldehyde architecture—the simultaneous presence of an aldehyde carbonyl and a primary hydroxyl group on adjacent carbons—imparts a reactivity profile fundamentally distinct from simple aldehydes (e.g., acetaldehyde), simple diols (e.g., ethylene glycol), or α-dicarbonyls (e.g., glyoxal) [1]. The presence of the α-hydroxyl group activates the aldehyde toward unique reaction pathways including selective C–O bond scission on bimetallic surfaces [2] and enables dimer formation that stabilizes the compound in solid state while permitting controlled monomer release in solution [3]. Furthermore, glycolaldehyde serves as a specific C₂ building block in enzymatic carbon-carbon bond-forming cascades (e.g., aldol condensation with formaldehyde) that are inaccessible to simple aldehydes lacking the α-hydroxyl functionality [4]. The quantitative differences in catalytic oxidation selectivity, evaporation behavior from aerosol droplets, enzymatic substrate affinity, and protein modification patterns documented below confirm that glycolaldehyde occupies a distinct and non-substitutable position in both chemical synthesis and mechanistic research.

Glycolaldehyde (CAS 141-46-8) Differentiated Performance Evidence: Quantitative Comparisons with C₂ Analogs


Superior Catalytic Oxidation Efficiency of Glycolaldehyde versus Ethylene Glycol to Glycolic Acid

Under alkali-free oxidation conditions over a Pt/C catalyst, glycolaldehyde (GD) exhibits substantially higher conversion efficiency to glycolic acid compared to ethylene glycol (EG) [1]. The presence of the aldehyde carbonyl in GD enables complete conversion under mild conditions, whereas the fully reduced EG requires more forcing conditions for partial conversion [1].

Catalytic oxidation Glycolic acid synthesis Biomass upgrading

Reduced Aerosol-Phase Oligomerization Propensity of Glycolaldehyde versus Glyoxal and Methylglyoxal

In atmospheric aerosol studies, glycolaldehyde (GAld) exhibits markedly different physical behavior during droplet drying compared to glyoxal, methylglyoxal, and hydroxyacetone [1]. GAld evaporates more readily from drying aerosol droplets containing ammonium sulfate, indicating it undergoes slower oligomerization than these comparator aldehydes [1]. Additionally, GAld exhibits smaller aqueous-phase reaction rate constants with ammonium sulfate and amines than glyoxal and methylglyoxal in the pH 3–6 range [1].

Atmospheric chemistry Aerosol science Secondary organic aerosol

Distinct Enzymatic Substrate Affinity Profile of Glycolaldehyde versus Glycerol in E. coli GldA

The E. coli enzyme GldA (glycerol dehydrogenase) exhibits substantially different substrate affinities for glycolaldehyde compared to glycerol and other small carbonyl compounds [1]. Glycolaldehyde shows high affinity (low Km) comparable to methylglyoxal and dihydroxyacetone, whereas glycerol exhibits dramatically lower affinity by approximately two orders of magnitude [1].

Enzymology Metabolic engineering Substrate specificity

Differentiated Protein Cross-Linking Patterns: Glycolaldehyde versus Glyoxal

In model studies of ribonuclease A modification, glycolaldehyde and glyoxal produce distinct cross-linking outcomes despite glycolaldehyde being readily oxidized to glyoxal [1]. Glycolaldehyde incubations yielded highly cross-linked protein species, whereas glyoxal predominantly produced modified monomeric species [1]. Quantitatively, glycolaldehyde incubation generated significantly lower levels of glyoxal-derived bivalent modifications compared to direct glyoxal incubation [1].

Protein modification Maillard reaction Advanced glycation endproducts

Divergent Surface Reaction Pathways on Zn/Pt(111): Glycolaldehyde versus Acetaldehyde

On Zn-modified Pt(111) surfaces, glycolaldehyde and acetaldehyde both adsorb in an η²(C,O) bonding configuration and undergo selective C–O bond scission to produce hydrocarbon intermediates and hydroxyl groups [1]. However, the presence of the α-hydroxyl group in glycolaldehyde introduces additional surface interaction possibilities and modifies the energetic barriers for competing reaction pathways [1]. On Zn-free Pt(111), decarbonylation to CO and hydrocarbon fragments is the primary pathway for both aldehydes, but the Zn-modified surface stabilizes the η²(C,O) state and suppresses acyl intermediate formation for both compounds [1].

Heterogeneous catalysis Surface chemistry Biomass deoxygenation

Unique Dimer-Monomer Equilibrium Enabling Controlled Reactivity versus Structurally Unavailable in Simple Aldehydes

Glycolaldehyde exhibits a unique dimer-monomer equilibrium that is not available to simple aldehydes such as acetaldehyde or glyoxal [1]. In the solid state, glycolaldehyde exists exclusively as the dimer (2,5-dihydroxy-1,4-dioxane, CAS 23147-58-2, melting point ~85 °C) [2]. Upon dissolution in aqueous media, the dimer rapidly dissociates to establish an equilibrium mixture containing monomer, hydrate, and dimeric forms [1]. This equilibrium can be shifted toward monomer by dilution, heating, or aldehyde-reactive conditions [1].

Dimerization equilibrium Reactivity control Solid-state stability

Optimal Application Scenarios for Glycolaldehyde (CAS 141-46-8) Based on Verified Differentiation Evidence


High-Yield Glycolic Acid Production via Catalytic Oxidation

Glycolaldehyde is the preferred C₂ feedstock for glycolic acid production under alkali-free catalytic oxidation conditions. Unlike ethylene glycol—which achieves only ~60% conversion under comparable conditions—glycolaldehyde undergoes complete conversion with 99.8% selectivity to glycolic acid using a Pt/C catalyst at mild temperature (30 °C) and moderate air pressure (2.5 MPa) [1]. This near-quantitative yield eliminates the need for extensive product purification and reduces process energy requirements, making glycolaldehyde the economically and operationally superior choice for industrial glycolic acid synthesis.

Atmospheric Chemistry Model Studies Requiring Aldehyde-Specific Aerosol Behavior

In laboratory studies of secondary organic aerosol (SOA) formation and brown carbon (BrC) generation, glycolaldehyde provides a distinct experimental probe due to its unique evaporation and oligomerization kinetics. GAld evaporates more readily from drying ammonium sulfate aerosol droplets than glyoxal, methylglyoxal, or hydroxyacetone, and exhibits slower aqueous-phase reaction rates with ammonium salts and amines in the pH 3–6 range [1]. These properties make glycolaldehyde essential for constructing accurate multi-component aerosol models and for investigating cross-reactions with other carbonyl species in atmospheric aerosol mimics [2].

Biocatalytic Cascade Engineering Involving C₂ Aldehyde Intermediates

Glycolaldehyde serves as an essential C₂ building block in enzymatic aldol condensation cascades, such as the engineered conversion of formaldehyde to L-glyceraldehyde via glycolaldehyde as the key intermediate [1]. Its high affinity for relevant enzymes (e.g., Km = 0.85 mM for E. coli GldA) enables efficient conversion at low substrate concentrations, distinguishing it from poor substrates like glycerol (Km = 56 mM) [2]. This specificity makes glycolaldehyde the substrate of choice for biocatalytic C–C bond formation in sustainable chemical manufacturing and formaldehyde valorization pathways.

Controlled Reactivity Applications Leveraging Dimer-Monomer Equilibrium

For synthetic applications requiring controlled, on-demand release of reactive α-hydroxyaldehyde functionality, glycolaldehyde's dimer-monomer equilibrium offers a unique advantage unavailable with simple aldehydes. The dimer form (2,5-dihydroxy-1,4-dioxane, CAS 23147-58-2) provides a stable, crystalline solid for storage and handling, while dissolution in aqueous or protic media releases the reactive monomer [1]. This property is exploited in patent-protected processes for glycolide production, where glycolaldehyde dimer is oxidized in a single step under mild conditions to yield the cyclic diester monomer for biodegradable poly(glycolic acid) synthesis [2].

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